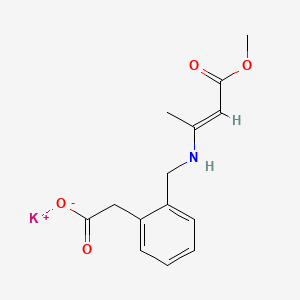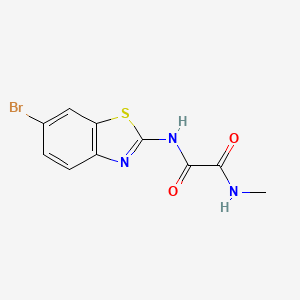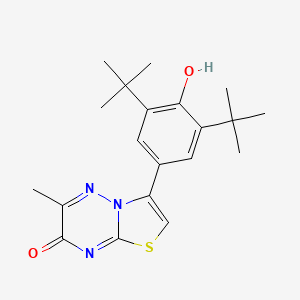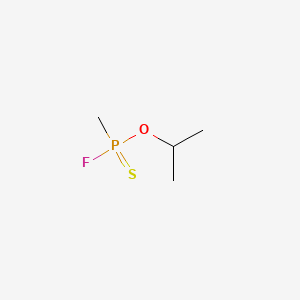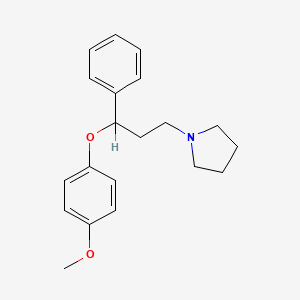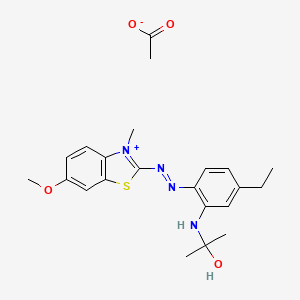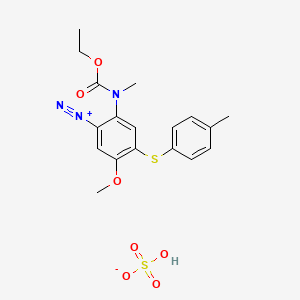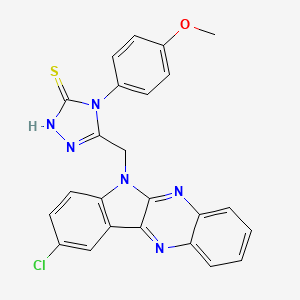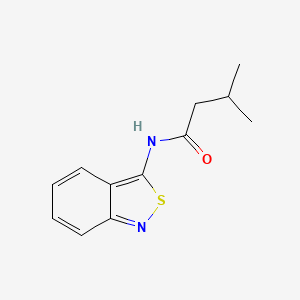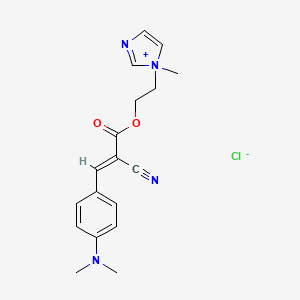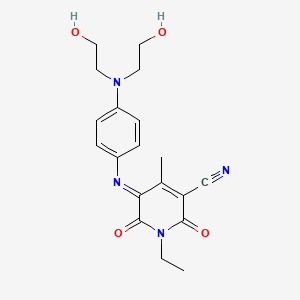
5-((4-(Bis(2-hydroxyethyl)amino)phenyl)imino)-1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-(Bis(2-hydroxyethyl)amino)phenyl)imino)-1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxonicotinonitrile is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound features a combination of functional groups, including amino, imino, and nitrile groups, which contribute to its reactivity and versatility in chemical synthesis and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(Bis(2-hydroxyethyl)amino)phenyl)imino)-1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxonicotinonitrile typically involves multi-step reactions. One common approach is the condensation of 4-(Bis(2-hydroxyethyl)amino)benzaldehyde with ethyl cyanoacetate under basic conditions, followed by cyclization and oxidation steps to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-((4-(Bis(2-hydroxyethyl)amino)phenyl)imino)-1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-((4-(Bis(2-hydroxyethyl)amino)phenyl)imino)-1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxonicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5-((4-(Bis(2-hydroxyethyl)amino)phenyl)imino)-1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Eigenschaften
CAS-Nummer |
71093-01-1 |
|---|---|
Molekularformel |
C19H22N4O4 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
5-[4-[bis(2-hydroxyethyl)amino]phenyl]imino-1-ethyl-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C19H22N4O4/c1-3-23-18(26)16(12-20)13(2)17(19(23)27)21-14-4-6-15(7-5-14)22(8-10-24)9-11-25/h4-7,24-25H,3,8-11H2,1-2H3 |
InChI-Schlüssel |
APJGETPRJOQUPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C(=C(C(=NC2=CC=C(C=C2)N(CCO)CCO)C1=O)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



